molecular formula C19H17NO3S2 B4961588 (4Z)-4-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

(4Z)-4-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Cat. No.: B4961588
M. Wt: 371.5 g/mol
InChI Key: WWRQRCQAZUUESW-PTNGSMBKSA-N
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Description

(4Z)-4-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

(4Z)-4-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-22-16-10-6-9-14(11-15-18(21)25-19(20-15)24-2)17(16)23-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRQRCQAZUUESW-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C\3/C(=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring and the introduction of the benzyloxy and methoxy substituents. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure and chemical properties could make it a valuable lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-4-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-4-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE shares similarities with other thiazole derivatives, such as 2-(methylsulfanyl)-4,5-dihydro-1,3-thiazole and 4-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(methylsulfanyl)-1,3-thiazole.
  • Thiazole derivatives: These compounds often exhibit similar chemical reactivity and biological activity due to the presence of the thiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

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